4-[(4-Aminophenyl)sulfonyl]phloroglucinol
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Overview
Description
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- is an organic compound with the molecular formula C12H11NO5S. This compound is characterized by a benzene ring substituted with three hydroxyl groups and a sulfonyl group attached to an aminophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- typically involves the sulfonation of 1,3,5-benzenetriol followed by the introduction of the aminophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and subsequent reactions with amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzenetriol derivatives.
Scientific Research Applications
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetriol: Lacks the sulfonyl and aminophenyl groups, making it less reactive in certain chemical reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains three aminophenyl groups, offering different reactivity and applications.
Uniqueness
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
105456-65-3 |
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Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
InChI Key |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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